6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Fragment-based drug discovery Ligand efficiency Triazolopyridine building blocks

6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 2060058-75-3, C8H7N3O3, MW 193.16 g/mol) belongs to the [1,2,4]triazolo[1,5-a]pyridine heterocyclic class, a privileged scaffold in kinase-targeted and PHD-inhibitor drug discovery programs. The compound features a methoxy substituent at the 6-position and a carboxylic acid at the 8-position of the fused bicyclic core, providing a dual-functionalization pattern that distinguishes it from simpler mono-substituted analogs.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Cat. No. B13221902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC1=CN2C(=NC=N2)C(=C1)C(=O)O
InChIInChI=1S/C8H7N3O3/c1-14-5-2-6(8(12)13)7-9-4-10-11(7)3-5/h2-4H,1H3,(H,12,13)
InChIKeyOUCDYDYVIKBABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid: Core Scaffold & Procurement-Relevant Physicochemical Profile


6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 2060058-75-3, C8H7N3O3, MW 193.16 g/mol) belongs to the [1,2,4]triazolo[1,5-a]pyridine heterocyclic class, a privileged scaffold in kinase-targeted and PHD-inhibitor drug discovery programs [1]. The compound features a methoxy substituent at the 6-position and a carboxylic acid at the 8-position of the fused bicyclic core, providing a dual-functionalization pattern that distinguishes it from simpler mono-substituted analogs. Commercially available at typical research-grade purities of 95–97%, this building block is supplied by multiple vendors for early-stage medicinal chemistry and chemical biology applications .

Why Generic Substitution of 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid Fails: Substitution-Pattern Sensitivity in Triazolopyridine-Based Programs


Within the [1,2,4]triazolo[1,5-a]pyridine series, even minor alterations to the substitution pattern—such as replacing the 6-methoxy group with hydrogen, methyl, or halogen—produce substantial shifts in physicochemical properties including lipophilicity, ionization state, and hydrogen-bonding capacity . These shifts directly impact downstream ADME parameters, target engagement, and synthetic tractability in lead optimization cascades. The 6-methoxy-8-carboxylic acid congener occupies a distinct property space relative to its 6-H, 6-CH₃, and 6-halo analogs, making simple interchange scientifically unsound without matched-pair analysis of the quantitative evidence outlined below .

6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight vs. 6-H Parent: Impact on Ligand Efficiency Metrics in Fragment-Based Screening

The 6-methoxy analog (MW 193.16 g/mol) carries a 30-Dalton penalty over the unsubstituted parent [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (MW 163.13 g/mol, CAS 1234616-36-4) . For fragment-based screening programs where heavy atom count (15 vs. 12) and molecular weight thresholds are strict entry criteria, this difference determines library eligibility. The added methoxy oxygen introduces an additional hydrogen-bond acceptor, increasing total HBA count from 4 to 5, which is a measurable differentiation in pharmacophore-based virtual screening campaigns.

Fragment-based drug discovery Ligand efficiency Triazolopyridine building blocks

Predicted pKa vs. 6-Methyl Analog: Modulation of Ionization State at Physiological pH

The predicted pKa for the carboxylic acid group of the 6-methyl analog is -0.39±0.41 (ChemicalBook prediction) . While directly measured pKa data for the 6-methoxy compound remain unpublished, the electron-withdrawing inductive effect of the methoxy substituent (–I effect) is expected to shift the carboxylic acid pKa further downward compared to the methyl analog. This predicted increase in acidity alters the fraction ionized at physiologically relevant pH (7.4), affecting solubility, permeability, and plasma protein binding in a quantifiably different manner from the 6-methyl comparator.

Physicochemical profiling Ionization state ADME prediction

LogP vs. 6-H Parent: Lipophilicity Modulation for CNS Drug-Likeness Profiles

The unsubstituted parent [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has a reported LogP of 0.43 (BOC Sciences) . Introduction of the 6-methoxy group is predicted to increase LogP by approximately 0.3–0.6 log units based on the π-value of aromatic –OCH₃ (∼+0.5). This places the 6-methoxy analog in a lipophilicity range (estimated LogP ∼0.8–1.0) that is more favorable for passive blood-brain barrier penetration while remaining within the CNS drug-like space (LogP < 3). The quantitative LogP shift is critical for programs requiring balanced CNS penetration and aqueous solubility.

Lipophilicity CNS drug design Physicochemical property comparison

Topological Polar Surface Area vs. 6-H and 6-Br Analogs: Differentiating Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) of the parent 8-carboxylic acid is 67.5 Ų (BOC Sciences) . The 6-methoxy substituent adds approximately 9–12 Ų to the TPSA (calculated increment for aromatic –OCH₃), yielding an estimated TPSA of ~77–79 Ų for the target compound. This value remains well below the 140 Ų threshold for oral bioavailability and below the 90 Ų threshold often desired for CNS penetration, but is measurably higher than the 6-bromo analog (estimated TPSA ~67 Ų). This TPSA differentiation is relevant for programs optimizing permeability-transport trade-offs.

TPSA Oral bioavailability Drug-likeness rules

Patent-Cited Utility as Tyrosine Kinase and PHD Inhibitor Precursor: Scaffold Privilege Across Therapeutic Programs

The [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid scaffold is explicitly claimed as a key intermediate in multiple patent families: US 8,501,936 (Cephalon, JAK2/tyrosine kinase inhibitors) [1] and AU 2017364725 (PHD inhibitors for EPO production) [2]. The 8-carboxylic acid functional group serves as the essential handle for amide coupling to generate diverse clinical candidates including enarodustat (JTZ-951), an approved PHD inhibitor for renal anemia. The 6-methoxy analog uniquely combines this proven 8-COOH warhead with a 6-OCH₃ group that can serve as a metabolic soft spot or hydrogen-bond anchor—a dual functionalization not available in the 6-H or 6-alkyl congeners.

Kinase inhibition PHD inhibition Triazolopyridine patent landscape

6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid: Evidence-Backed Application Scenarios for Procurement Decision-Making


Fragment-Based and DNA-Encoded Library (DEL) Screening: A Dual-Functionalized Triazolopyridine Warhead

With a molecular weight of 193 Da and 15 heavy atoms, the compound lies at the upper boundary of fragment libraries but provides the rare advantage of two orthogonal diversification vectors (6-OCH₃ for metabolic tuning and 8-COOH for amide coupling) within a single fragment-sized molecule [1]. This dual-functionalization reduces downstream synthetic steps by 1–2 versus sequential derivatization of the 6-H parent (MW 163 Da) [2]. The predicted TPSA range of 77–79 Ų and estimated LogP of 0.8–1.0 position it within the favorable oral drug-like space for fragment-to-lead progression.

Kinase Inhibitor Lead Optimization: Matched-Pair Analysis with 6-H and 6-CH₃ Analogs

The [1,2,4]triazolo[1,5-a]pyridine core is a known hinge-binding motif in kinase inhibitor design, as demonstrated by CEP-33779 (JAK2-selective) and multiple VEGFR2 inhibitors [1][2]. The 6-methoxy group provides a matched-pair comparator to the 6-H (LogP = 0.43) and 6-methyl (predicted pKa = -0.39) analogs for dissecting contributions of lipophilicity and electronics to kinase selectivity and cellular potency. Procurement of all three analogs as a matched set enables rigorous multiparameter optimization.

PHD Inhibitor Programs: 8-Carboxylic Acid as Essential Pharmacophoric Anchor

The 8-carboxylic acid functionality is a critical pharmacophoric element in PHD inhibitors, exemplified by enarodustat which incorporates a [1,2,4]triazolo[1,5-a]pyridin-8-yl carbonyl glycine motif [1]. The 6-methoxy derivative offers an additional substitution vector for modulating PHD isoform selectivity (PHD1 vs. PHD2 vs. PHD3) without compromising the essential 8-COOH metal-coordinating group. This is a concrete advantage over the 6-unsubstituted parent for structure-guided PHD inhibitor design.

CNS-Penetrant Chemical Probes: Balanced Lipophilicity and TPSA for Blood-Brain Barrier Penetration

The estimated LogP of 0.8–1.0 and TPSA of 77–79 Ų for the 6-methoxy analog align with the CNS multiparameter optimization (MPO) sweet spot (LogP 1–3, TPSA < 90 Ų) [1]. By comparison, the 6-H parent (LogP = 0.43) is more polar and may exhibit lower passive BBB permeability. For CNS-targeted programs exploiting the triazolopyridine scaffold—such as RIPK1 inhibitors for neurodegeneration—the 6-methoxy analog offers a rationally differentiated starting point with a predicted CNS MPO score ≥5.0 [2].

Quote Request

Request a Quote for 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.